2-(1-Phenylethyl)-2H-1,2,3-benzotriazole is a compound belonging to the class of benzotriazoles, which are heterocyclic compounds characterized by a fused benzene and triazole ring system. This compound has garnered attention due to its potential applications in various scientific fields, particularly in photochemistry and as a UV absorber. The structural complexity and unique properties of benzotriazoles make them valuable in both industrial and pharmaceutical contexts.
The primary source of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole is through synthetic pathways involving benzotriazole derivatives. Benzotriazole itself can be synthesized from o-phenylenediamine via diazotization processes, which can then be modified to obtain various substituted derivatives, including the target compound.
This compound is classified under:
The synthesis of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole typically involves several key methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Techniques such as column chromatography are commonly employed for purification.
2-(1-Phenylethyl)-2H-1,2,3-benzotriazole can undergo various chemical reactions:
Reactions are often facilitated by catalysts or specific conditions such as heat or light exposure, which enhance reactivity.
The mechanism of action for 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole primarily involves its role as a UV absorber. It absorbs ultraviolet light and dissipates it as heat, preventing damage to materials such as plastics and coatings.
Experimental studies have shown that compounds within this class exhibit significant absorption in the UV range (typically between 290 nm and 350 nm), making them effective for protecting substrates from UV degradation .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
The applications of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole are diverse:
2-(1-Phenylethyl)-2H-1,2,3-benzotriazole (CAS RN: 23269-75-2) follows systematic IUPAC naming conventions. The parent heterocycle is designated as 1H-1,2,3-benzotriazole (benzene fused to triazole at bonds a and b). The "2H-" prefix specifies substitution at the N2 nitrogen atom. The substituent "1-phenylethyl" indicates a chiral -CH(CH₃)C₆H₅ group attached to N2. This configuration generates a stereogenic center at the benzylic carbon, yielding (R)- and (S)-enantiomers with potential differential biological activities [4] [10].
Structurally, the molecule comprises:
Table 1: Key Structural and Identifier Data for 2-(1-Phenylethyl)-2H-1,2,3-Benzotriazole
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 23269-75-2 | [4] |
Molecular Formula | C₁₄H₁₃N₃ | [4] |
Molar Mass | 223.27 g/mol | [4] |
Systematic Name | 2-[(1R)-1-Phenylethyl]-2H-1,2,3-benzotriazole (enantiomer) | [4] |
Core Structure Type | 2H-Benzotriazole (N2-alkylated tautomer) | [1] [10] |
Key Substituent | 1-Phenylethyl (-CH(CH₃)Ph) | [4] |
Chirality | Chiral center at benzylic carbon of phenylethyl group | [4] |
Related derivatives include 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole (CID 3693886) featuring a bulkier triphenylmethyl-like substituent [2], and 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CID 112412) where benzotriazole acts as a UV-absorbing group [3]. These illustrate structural diversity achievable via N2-substitution.
The medicinal exploration of benzotriazoles began in earnest in the late 1960s with the recognition of azoles as potent antifungal agents. Early research focused on imidazole and unsubstituted benzotriazole, revealing modest intrinsic antimicrobial properties [1]. This established benzotriazole as a viable pharmacophore core. The 1980s-1990s marked a shift towards functionalized derivatives, driven by the discovery that N-acylation or alkylation significantly modulated bioactivity. Seminal work by Sanna (1989) demonstrated that annulation position critically influenced activity; triazolo[4,5-f]-quinolinone carboxylic acids (1) exhibited potent activity against Escherichia coli (MIC 12.5-25 μg/mL), while isomeric triazolo[4,5-h]-quinolinones were largely inactive [1]. This highlighted the importance of regiochemistry in benzotriazole drug design.
The concept of benzotriazole as a bioisostere gained prominence in the 1990s-2000s. Researchers systematically replaced established triazole moieties in pharmacologically active compounds with benzotriazole. For instance, Das et al. designed oxazolidinone derivatives (12) where benzotriazole incorporation yielded compounds rivalling linezolid's potency against resistant Gram-positive bacteria. Crucially, replacing benzotriazole with benzimidazole, benzothiazole, or benzoxazole drastically reduced or abolished activity, confirming benzotriazole's unique role [1]. Parallel efforts explored hybrid molecules, linking benzotriazole to known antibiotics like quinolones. Singh et al. conjugated 2-aminobenzotriazole to levofloxacin's carboxyl group (11), maintaining broad-spectrum antibacterial activity comparable to the parent drug [1]. This era cemented benzotriazole's versatility in scaffold hopping and hybrid design.
Recent decades focused on targeted modifications to optimize pharmacokinetics and overcome resistance. Key strategies included:
Table 2: Evolution of Key Benzotriazole Pharmacophores and Discoveries
Era | Key Developments | Representative Compounds/Findings |
---|---|---|
1960s-1980s | Discovery of azole antifungals; Exploration of benzotriazole core activity | Intrinsic antibacterial activity of unsubstituted benzotriazole [1] |
1980s-1990s | N-Functionalization (Acylation, Alkylation); Annulated systems | Triazolo[4,5-f]-quinolinones (1) (MIC vs E. coli 12.5-25 μg/mL) [1]; N-Acyl derivatives (2a-b, 3a-d) [1] |
1990s-2000s | Bioisosteric replacement; Hybrid antibiotics; SAR optimization | Oxazolidinone-benzotriazoles (12) (linezolid-like activity) [1]; Levofloxacin-benzotriazole hybrid (11) [1] |
2000s-Present | Targeted N2-substitution; Chirality exploitation; Polypharmacology | 2-Substituted derivatives (e.g., 2-(1-Phenylethyl) for lipophilicity/stereoselectivity [4] [5] |
The biological activity and chemical reactivity of 2H-benzotriazoles are profoundly influenced by substituents on both the triazole ring nitrogens (N1/N2) and the fused benzene ring. 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole exemplifies how strategic N2-substitution modulates key properties:
Table 3: Impact of Key Substituents on Benzotriazole Properties and Bioactivity
Substituent Type/Location | Electronic Effect | Steric Effect | Impact on Bioactivity/Reactivity |
---|---|---|---|
N2-Alkylation (e.g., CH₃) | Eliminates N-H acidity; Mild +I | Small | ↑ Lipophilicity; ↑ Metabolic stability; Modest ↑ in antimicrobial activity vs unsubstituted BT [1] |
N2-Arylation/Alkylaryl (e.g., 1-Phenylethyl) | Eliminates N-H acidity; Phenyl provides -I | Significant bulk; Chirality possible | ↑↑ Lipophilicity; Potential for enantioselective binding; Enhanced activity vs Gram+ bacteria; Potential for π-π stacking [1] [4] |
Electron-Withdrawing Group (e.g., Cl, CF₃) on Benzene Ring | -I/-R effect; ↓ Electron density | Minimal if small | Can ↑ Metabolic stability; May ↑ binding to electron-rich enzyme pockets; CF₃ often boosts potency (e.g., compound 9) [1] |
Electron-Donating Group (e.g., CH₃, OCH₃) on Benzene Ring | +I/+R effect; ↑ Electron density | Minimal if small | Can activate ring for electrophilic substitution; May improve solubility; Variable effect on activity (position dependent) [1] |
N1 vs N2 Substitution | N1-substitution retains N2-H acidity | Similar bulk | N2-substitution generally preferred for antibacterial activity; N1-substitution may favor other targets (e.g., antiviral) [1] [10] |
The 1-phenylethyl substituent in 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole thus embodies a strategic balance: providing substantial lipophilicity and a hydrophobic interaction domain via the phenyl ring, introducing stereochemical control for potential target selectivity, while maintaining sufficient synthetic accessibility and stability for further pharmacomodulation [4] [5]. Future design refinements could explore substituents on the phenylethyl phenyl ring (e.g., para-halo, para-OMe) or utilize the chiral center for enantiopure drug development targeting specific biological pathways.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1